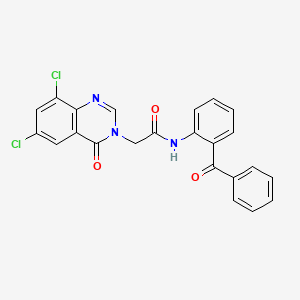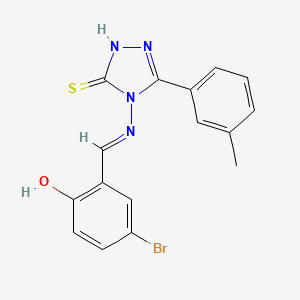![molecular formula C15H18Cl3NO4 B12031079 3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide](/img/structure/B12031079.png)
3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide is an organic compound with the molecular formula C15H18Cl3NO4 and a molecular weight of 382.674 g/mol . This compound is characterized by its complex structure, which includes a trichloroethyl group, a formyl group, and a methoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide typically involves multiple steps. One common method includes the reaction of 3-methylbutanamide with 2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 3-methyl-N-[2,2,2-trichloro-1-(4-carboxy-2-methoxyphenoxy)ethyl]butanamide.
Reduction: 3-methyl-N-[2,2,2-trichloro-1-(4-hydroxymethyl-2-methoxyphenoxy)ethyl]butanamide.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trichloroethyl group may also interact with cellular membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide
- 3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]butanamide
- 3-methyl-N-[2,2,2-trichloro-1-(4-iodophenoxy)ethyl]butanamide
Uniqueness
3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide is unique due to the presence of both a formyl and a methoxy group on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H18Cl3NO4 |
|---|---|
Molecular Weight |
382.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl]butanamide |
InChI |
InChI=1S/C15H18Cl3NO4/c1-9(2)6-13(21)19-14(15(16,17)18)23-11-5-4-10(8-20)7-12(11)22-3/h4-5,7-9,14H,6H2,1-3H3,(H,19,21) |
InChI Key |
GCQNIYMWEXRMGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12030996.png)
![2-(2-chlorophenoxy)-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B12031007.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B12031017.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12031019.png)

![3-(4-ethoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12031035.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12031044.png)

![Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12031048.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12031052.png)
![N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12031066.png)


